

# Commercial Suppliers and Technical Applications of Methionol-d3 for Research

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## Compound of Interest

Compound Name: Methionol-d3

Cat. No.: B12378494

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial sourcing of **Methionol-d3**, its key quality attributes, and detailed protocols for its application in research, particularly in the fields of proteomics, metabolomics, and drug development. **Methionol-d3**, a deuterated analog of methionol, serves as a valuable internal standard and metabolic tracer for mass spectrometry-based quantitative analyses.

## Commercial Availability

**Methionol-d3** is available from specialized chemical suppliers catering to the research and development community. One such prominent supplier is MedChemExpress. While specific batch data may vary, the following table summarizes the typical quantitative information available for research-grade **Methionol-d3** based on product specifications for similar deuterated compounds from this supplier.

Parameter	Typical Specification	Analysis Method	Supplier	Catalog Number
Chemical Purity	>98%	HPLC or GC	MedChemExpress	HY-Y1002S
Isotopic Purity	>98%	Mass Spec.	MedChemExpress	HY-Y1002S
Chemical Formula	C3H5D3OS	-	MedChemExpress	HY-Y1002S
Molecular Weight	95.18	-	MedChemExpress	HY-Y1002S
Form	Liquid	-	MedChemExpress	HY-Y1002S

Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise quantitative data.

## Experimental Protocols

The primary application of **Methionol-d3** in research is as an internal standard for quantitative mass spectrometry and as a tracer in metabolic labeling studies. Below are detailed methodologies for these key applications.

### Protocol 1: Use of Methionol-d3 as an Internal Standard for Quantitative Mass Spectrometry

This protocol outlines the use of **Methionol-d3** as an internal standard to accurately quantify the corresponding unlabeled methionol in a biological sample.

#### 1. Preparation of Stock Solutions:

- **Methionol-d3 Internal Standard Stock:** Prepare a stock solution of **Methionol-d3** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

- **Calibration Curve Standards:** Prepare a series of calibration standards by spiking known concentrations of unlabeled methionol into a representative matrix (e.g., cell lysate, plasma) that is free of endogenous methionol.

## 2. Sample Preparation:

- **Protein Precipitation:** To 100  $\mu$ L of the biological sample (e.g., plasma, cell lysate), add 300  $\mu$ L of ice-cold acetonitrile containing a known concentration of **Methionol-d3** (the internal standard). The concentration of the internal standard should be chosen to be within the linear range of the assay.
- **Vortex and Centrifuge:** Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant for LC-MS/MS analysis.

## 3. LC-MS/MS Analysis:

- **Chromatographic Separation:** Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to separate methionol from other matrix components.
- **Mass Spectrometry Detection:** Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  - **MRM Transition for Methionol:** Monitor the transition of the precursor ion (e.g.,  $[M+H]^+$ ) to a specific product ion.
  - **MRM Transition for **Methionol-d3**:** Monitor the corresponding mass-shifted transition for the deuterated internal standard.

## 4. Data Analysis:

- **Quantification:** Generate a calibration curve by plotting the ratio of the peak area of unlabeled methionol to the peak area of the **Methionol-d3** internal standard against the concentration of the calibration standards.

- Determine Unknown Concentration: Use the peak area ratio from the unknown sample to determine its methionol concentration from the calibration curve.

## Protocol 2: Metabolic Labeling of Proteins with Methionine Analogs

While **Methionol-d3** itself is not directly incorporated into proteins, this protocol for metabolic labeling with amino acid analogs provides a relevant experimental context where deuterated tracers are crucial for studying protein synthesis and turnover.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### 1. Cell Culture and Labeling:

- Culture cells in standard growth medium to the desired confluency.
- To initiate labeling, replace the standard medium with a methionine-free medium supplemented with a known concentration of a methionine analog (e.g., azidohomoalanine - AHA) for a specific duration (pulse-labeling).[\[2\]](#)
- For pulse-chase experiments, after the labeling period, replace the labeling medium with a standard medium containing an excess of unlabeled methionine and collect samples at various time points.

### 2. Cell Lysis and Protein Extraction:

- Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
- Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

### 3. Click Chemistry for Protein Enrichment (if using AHA):

- To the protein lysate, add a capture reagent (e.g., biotin-alkyne) and the necessary catalysts for the click reaction (e.g., copper (II) sulfate, TCEP, TBTA).
- Incubate the reaction to covalently link the biotin tag to the AHA-labeled proteins.

#### 4. Protein Enrichment and Digestion:

- Use streptavidin-coated beads to enrich the biotin-tagged proteins.
- Wash the beads extensively to remove non-specifically bound proteins.
- Perform on-bead or in-solution tryptic digestion of the enriched proteins.

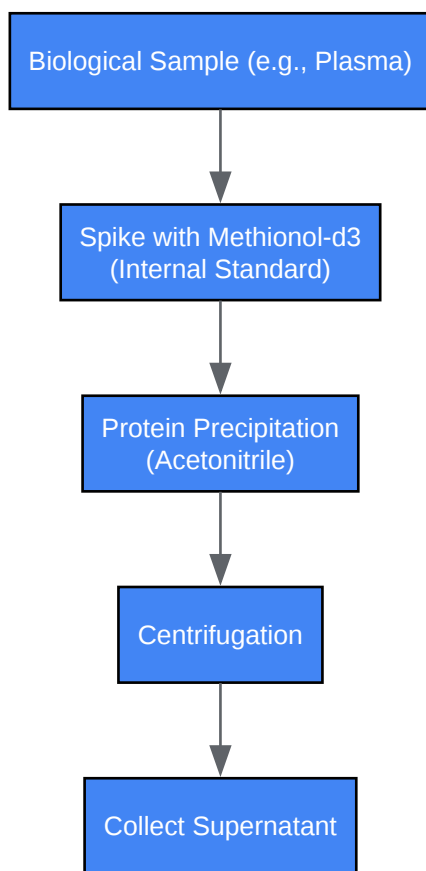
#### 5. Mass Spectrometry Analysis:

- Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the newly synthesized proteins.

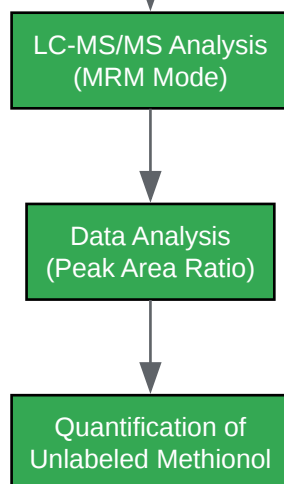
## Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

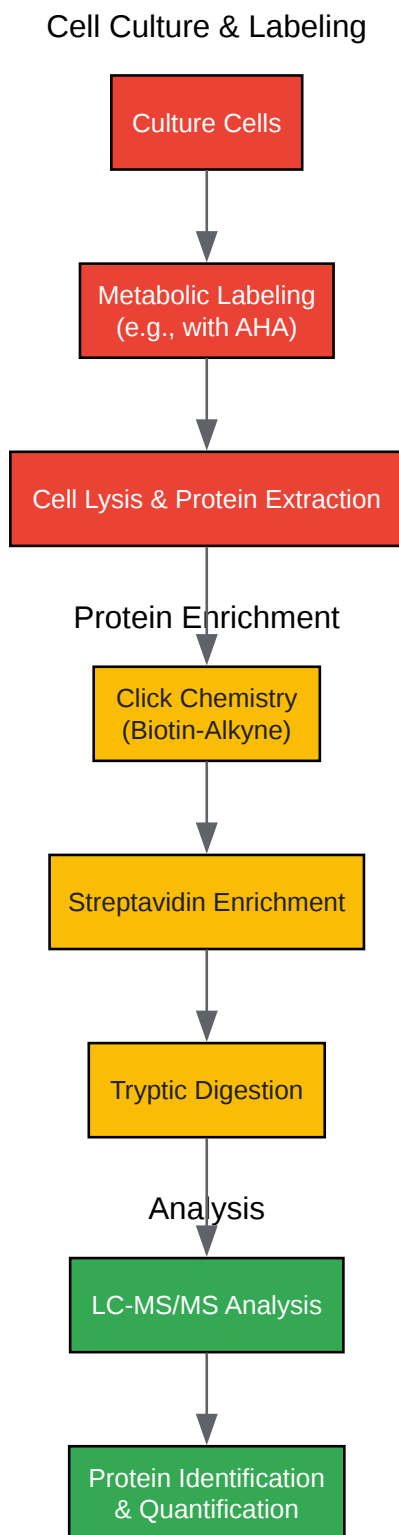
## Sample Preparation



## Analysis

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**Caption:** Workflow for quantitative analysis using **Methionol-d3** as an internal standard.



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**Caption:** General workflow for metabolic labeling of proteins for proteomic analysis.

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